molecular formula C12H9ClN4S B13906251 2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine

2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine

Katalognummer: B13906251
Molekulargewicht: 276.75 g/mol
InChI-Schlüssel: KXQXUFSRSZUXEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine is a heterocyclic compound that combines the structural features of benzothiazole and pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine typically involves the condensation of 2-aminobenzothiazole with 4-chloro-6-methylpyrimidine under specific reaction conditions. One common method includes the use of a base such as triethylamine in an organic solvent like acetonitrile . The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, may be employed to reduce the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve heating and the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-(2-Benzothiazolylamino)-4-chloro-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or induce apoptosis through the activation of specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combined structural features of benzothiazole and pyrimidine, which contribute to its diverse biological activities. Its ability to undergo various chemical reactions and form different derivatives further enhances its potential for scientific research and therapeutic applications .

Eigenschaften

Molekularformel

C12H9ClN4S

Molekulargewicht

276.75 g/mol

IUPAC-Name

N-(4-chloro-6-methylpyrimidin-2-yl)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C12H9ClN4S/c1-7-6-10(13)16-11(14-7)17-12-15-8-4-2-3-5-9(8)18-12/h2-6H,1H3,(H,14,15,16,17)

InChI-Schlüssel

KXQXUFSRSZUXEJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3S2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.